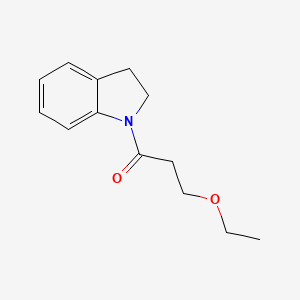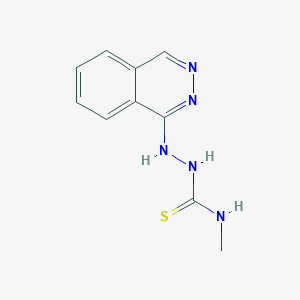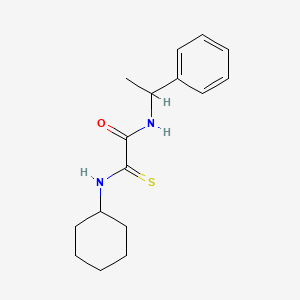
1-(3-ethoxypropanoyl)indoline
Übersicht
Beschreibung
1-(3-ethoxypropanoyl)indoline, also known as EPI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EPI belongs to the class of indole-based compounds and has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Wirkmechanismus
The exact mechanism of action of 1-(3-ethoxypropanoyl)indoline is not fully understood. However, it is believed that 1-(3-ethoxypropanoyl)indoline exerts its therapeutic effects by modulating various signaling pathways in cells. For example, 1-(3-ethoxypropanoyl)indoline has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 1-(3-ethoxypropanoyl)indoline also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
1-(3-ethoxypropanoyl)indoline has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-(3-ethoxypropanoyl)indoline can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. In vivo studies have shown that 1-(3-ethoxypropanoyl)indoline can reduce inflammation and oxidative stress in animal models of disease. However, more studies are needed to determine the exact dose and duration of 1-(3-ethoxypropanoyl)indoline treatment that is required to achieve these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-ethoxypropanoyl)indoline in lab experiments is that it is a synthetic compound, which means that its purity and potency can be controlled. 1-(3-ethoxypropanoyl)indoline is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 1-(3-ethoxypropanoyl)indoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, the optimal dose and duration of 1-(3-ethoxypropanoyl)indoline treatment may vary depending on the cell type and disease model being studied.
Zukünftige Richtungen
There are several future directions for research on 1-(3-ethoxypropanoyl)indoline. One area of interest is the development of 1-(3-ethoxypropanoyl)indoline analogs that have improved potency and selectivity for specific signaling pathways. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-ethoxypropanoyl)indoline in animal models and humans. Finally, more studies are needed to determine the safety and efficacy of 1-(3-ethoxypropanoyl)indoline in the treatment of human diseases.
Wissenschaftliche Forschungsanwendungen
1-(3-ethoxypropanoyl)indoline has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(3-ethoxypropanoyl)indoline also has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. In addition, 1-(3-ethoxypropanoyl)indoline has been found to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-ethoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-10-8-13(15)14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWNIUICYHOVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4191084.png)
![N-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4191085.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B4191122.png)
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4191126.png)
![trans-4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)cyclohexanol](/img/structure/B4191129.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4191132.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B4191136.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4191138.png)
![3,7-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4191141.png)


![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4191155.png)
![4-({[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4191170.png)